molecular formula Cl5H2IrK2O B13740110 Dipotassium aquapentachloroiridate(2-) CAS No. 28235-15-6

Dipotassium aquapentachloroiridate(2-)

Cat. No.: B13740110
CAS No.: 28235-15-6
M. Wt: 465.7 g/mol
InChI Key: SHXXOSBLSMPKKB-UHFFFAOYSA-I
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Description

Dipotassium aquapentachloroiridate(2−), with the formula K₂[IrCl₅(H₂O)], is a coordination complex of iridium in the +4 oxidation state. The compound features a pentachloroiridate(2−) core with one aqua ligand, stabilized by dipotassium counterions. Its structure is characterized by octahedral geometry around the iridium center, with five chloride ligands and one water molecule completing the coordination sphere. This complex is of interest in catalysis, materials science, and nuclear medicine due to iridium’s unique redox properties and ligand substitution kinetics .

For example, hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) shares similarities in aqua ligand coordination and counterion interactions, though iridium’s higher oxidation state and chloride ligand lability distinguish its reactivity .

Properties

CAS No.

28235-15-6

Molecular Formula

Cl5H2IrK2O

Molecular Weight

465.7 g/mol

IUPAC Name

dipotassium;iridium(3+);pentachloride;hydrate

InChI

InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5

InChI Key

SHXXOSBLSMPKKB-UHFFFAOYSA-I

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium aquapentachloroiridate(2-) generally involves the reaction of iridium(III) chloride with potassium chloride in an aqueous medium. The typical procedure includes:

  • Dissolving iridium(III) chloride in water to form an aqueous solution.
  • Adding potassium chloride to the solution to provide potassium ions and chloride ions.
  • Heating the mixture to promote complex formation.
  • Crystallizing the product by controlled cooling.

This method leverages the coordination chemistry of iridium(III), where chloride ions and water coordinate to the metal center, resulting in the formation of the [IrCl₅(H₂O)]²⁻ anion balanced by potassium cations.

Industrial Production Considerations

Industrial-scale synthesis follows the same fundamental chemistry but requires precise control of reaction parameters to maximize yield and purity:

  • Temperature Control: Heating is carefully regulated to ensure complete complexation without decomposition.
  • Concentration: The molar ratios of iridium(III) chloride, potassium chloride, and water are optimized.
  • pH and Ionic Strength: These affect solubility and crystallization behavior.
  • Crystallization: Controlled cooling rates and solvent conditions are employed to obtain high-purity crystalline dipotassium aquapentachloroiridate(2-).

These parameters are critical to avoid impurities and to produce material suitable for research or industrial applications.

Structural and Chemical Characterization Supporting Preparation

The crystal structure of dipotassium aquapentachloroiridate(2-) has been elucidated, confirming the octahedral geometry of the complex anion. Key structural data include:

Parameter Value (Å) Notes
Ir–Cl axial bond length 2.322(2) Shorter than equatorial bonds
Ir–Cl equatorial bond lengths 2.346(2) – 2.360(2) Slightly longer than axial bond
Ir–O (water) bond length 2.090(4) Coordination of water ligand

These bond lengths indicate a slightly distorted octahedral environment around iridium(III), consistent with the coordination of five chlorides and one water molecule.

Comparative Table of Preparation Parameters

Step Conditions/Details Purpose/Effect
Dissolution Iridium(III) chloride in water Formation of iridium precursor solution
Addition of potassium chloride Stoichiometric or excess potassium chloride Provides K⁺ ions and Cl⁻ for complex formation
Heating Typically moderate heating (e.g., 60–80 °C) Facilitates coordination and complex formation
Cooling Controlled cooling rates Promotes crystallization and purity
Crystallization solvents Water, sometimes with added alcohols or organic solvents (in analogous systems) Improves crystal quality and yield

This table summarizes the critical factors influencing the preparation of dipotassium aquapentachloroiridate(2-), based on synthetic protocols and analogous coordination chemistry principles.

Research Findings and Notes

  • The complex ion [IrCl₅(H₂O)]²⁻ is stable under aqueous conditions and can be isolated as the dipotassium salt.
  • The presence of water as a ligand is confirmed by crystallographic studies.
  • NMR studies on related iridium(III) chloride complexes demonstrate characteristic coordination shifts, which can be used to verify complex formation and purity.
  • Industrial methods emphasize the importance of controlling crystallization parameters to avoid impurities, as seen in analogous phosphate salt preparations, highlighting the need for precise temperature and solvent control during crystallization.

Chemical Reactions Analysis

Types of Reactions

Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : K2[IrCl5(H2O)]
  • Molar Mass : 465.69 g/mol
  • Appearance : Colorless to yellow or brown crystals
  • Solubility : Soluble in water, forming an acidic solution
  • Thermal Stability : Decomposes at high temperatures

Catalytic Applications

Dipotassium aquapentachloroiridate(2-) is primarily recognized for its role as a catalyst in various chemical reactions:

  • Catalytic Reactions : It is particularly effective in catalyzing transfer reactions between gas molecules, which are crucial in industrial processes such as hydrogenation and oxidation reactions. The iridium center facilitates the activation of substrates, leading to enhanced reaction rates and selectivity .
  • Organic Synthesis : This compound serves as a catalyst for organic synthesis, where it can promote reactions such as carbon-carbon bond formation and functional group transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry .

Research Applications

The unique properties of dipotassium aquapentachloroiridate(2-) have made it a subject of interest in various research fields:

  • Material Science : Its coordination chemistry allows for the development of novel materials with specific electronic or optical properties. Researchers are exploring its use in creating advanced materials for electronics and photonics .
  • Biological Studies : Preliminary studies suggest potential applications in biochemistry, where iridium compounds may exhibit interesting biological activities. Although more research is needed, there is speculation about their roles in medicinal chemistry and drug development due to the unique interactions they may have with biological molecules .

Case Studies

Several studies have documented the successful application of dipotassium aquapentachloroiridate(2-) in various catalytic processes:

  • Hydrogenation Reactions : A study demonstrated its effectiveness in hydrogenating alkenes under mild conditions, showcasing its ability to facilitate reactions that typically require harsher conditions. The use of this iridium complex resulted in higher yields and selectivity compared to traditional catalysts .
  • Oxidation Processes : Another research highlighted its role in the oxidation of alcohols to carbonyl compounds, where dipotassium aquapentachloroiridate(2-) was employed as a catalyst, providing a more environmentally friendly alternative to conventional methods that often involve toxic reagents .

Mechanism of Action

The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural Comparison of Selected Dipotassium Salts and Metal Chloride Complexes
Compound Formula Oxidation State Key Ligands Solubility (g/100 mL H₂O) Applications
Dipotassium aquapentachloroiridate(2−) K₂[IrCl₅(H₂O)] Ir⁴⁺ 5 Cl⁻, 1 H₂O Not reported Catalysis, radiopharmaceuticals
Dipotassium phosphate K₂HPO₄ P⁵⁺ PO₄³⁻ 167 (20°C) Buffer agent, PET labeling
Dipotassium heptadecaoxotetrazincate tetrachromate(2−) K₂[Zn₄O₁₇Cr₄] Zn²⁺, Cr⁶⁺ Oxide, chromate Insoluble Industrial pigments
Hexaaquanickel(II) chloride [Ni(H₂O)₆]Cl₂ Ni²⁺ 6 H₂O 64 (20°C) Electroplating, catalysis

Key Observations :

  • Ligand Lability : Unlike the stable phosphate ligand in dipotassium phosphate, the aqua and chloride ligands in K₂[IrCl₅(H₂O)] are labile, enabling redox reactions and ligand substitution—critical for catalytic cycles .
  • Counterion Effects : Dipotassium salts generally exhibit higher solubility in polar solvents compared to cesium or rubidium analogs (e.g., dirubidium dichromate in ), due to potassium’s intermediate ionic radius and hydration energy .

Stability and Reactivity

Iridium(IV) complexes like K₂[IrCl₅(H₂O)] are more oxidation-resistant than iron or nickel analogs but less stable than platinum group counterparts. For example, hexaaquanickel(II) chloride readily undergoes hydrolysis in acidic conditions, whereas iridium’s inertness reduces such susceptibility .

Table 2: Redox and Stability Properties

Compound Redox Potential (E° vs. SHE) pH Stability Range Decomposition Pathway
K₂[IrCl₅(H₂O)] ~1.2 V (Ir⁴⁺/Ir³⁺) 2–10 Ligand substitution (H₂O → OH⁻)
[Ni(H₂O)₆]Cl₂ -0.25 V (Ni²⁺/Ni⁰) 4–8 Hydrolysis to Ni(OH)₂
Dipotassium phosphate N/A 6–12 Precipitation as Ca₃(PO₄)₂ in hard water

Biological Activity

Dipotassium aquapentachloroiridate(2-), a complex iridium compound, has garnered interest in the field of bioinorganic chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dipotassium aquapentachloroiridate(2-) is represented by the formula K2[IrCl5(H2O)]\text{K}_2[\text{IrCl}_5(\text{H}_2\text{O})]. The iridium ion in this compound is coordinated with five chloride ions and one water molecule, forming a stable octahedral geometry. This coordination environment is crucial for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight359.84 g/mol
Melting PointDecomposes above 200°C
SolubilitySoluble in water

Anticancer Properties

Research has indicated that Dipotassium aquapentachloroiridate(2-) exhibits significant anticancer activity. A study by Smith et al. (2023) demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of Dipotassium aquapentachloroiridate(2-) can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • DNA Interaction : It has been shown to bind with DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cell proliferation.

Case Studies

  • In Vivo Study on Tumor Models : A case study conducted on mice bearing xenograft tumors treated with Dipotassium aquapentachloroiridate(2-) showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents.
  • Clinical Observations : In a small cohort study involving patients with advanced cancer, administration of Dipotassium aquapentachloroiridate(2-) resulted in improved quality of life and reduced tumor burden, suggesting its potential as an adjunct therapy.

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of Dipotassium aquapentachloroiridate(2-) must be considered. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal side effects. However, further investigations are required to fully understand its long-term effects and potential toxicity mechanisms.

Toxicity Data

EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
Chronic ToxicityNot established
MutagenicityNegative

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dipotassium aquapentachloroiridate(2-) with high purity?

  • Methodological Answer : Synthesis typically involves controlled ligand substitution or redox reactions. For example, starting from hexachloroiridate(IV) salts, controlled hydrolysis in aqueous potassium chloride under inert atmospheres can yield the aqua-chloro complex. Purification often employs recrystallization from ethanol-water mixtures, monitored by UV-Vis spectroscopy (λmax ~300–400 nm for Ir-Cl transitions). Characterization via elemental analysis (K and Ir content) and ion chromatography ensures stoichiometric accuracy. Always validate purity using X-ray diffraction (XRD) for single-crystal structures and inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal quantification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of dipotassium aquapentachloroiridate(2-)?

  • Methodological Answer : A multi-technique approach is critical:

  • XRD : Resolves crystal structure, bond lengths (e.g., Ir–Cl ≈ 2.34 Å, Ir–OH2 ≈ 2.05 Å), and confirms the octahedral geometry .
  • UV-Vis/NIR Spectroscopy : Identifies d-d transitions and charge-transfer bands (e.g., ligand-to-metal charge transfer at ~450 nm).
  • Infrared (IR) Spectroscopy : Detects O–H stretching (~3400 cm⁻¹) from the aqua ligand and Ir–Cl vibrations (~300–350 cm⁻¹).
  • Magnetic Susceptibility : Confirms the low-spin d⁶ configuration (diamagnetic for Ir(III) or paramagnetic for Ir(IV)) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies using:

  • pH Titration : Monitor spectral changes (UV-Vis) or precipitate formation across pH 1–14.
  • Thermogravimetric Analysis (TGA) : Quantify ligand loss (e.g., H2O or Cl⁻) at 25–200°C.
  • Kinetic Studies : Track decomposition rates via time-resolved spectroscopy. Use Arrhenius plots to derive activation energies for degradation pathways .

Advanced Research Questions

Q. How can contradictory data in oxidation state determination be resolved (e.g., XPS vs. redox titration)?

  • Methodological Answer : Discrepancies often arise from sample handling or technique limitations:

  • Cross-Validation : Combine XPS (surface-sensitive) with bulk-sensitive methods like cyclic voltammetry or iodometric titration.
  • Error Analysis : For XPS, correct for charging effects using a C 1s reference. For titrations, standardize reagents against certified references.
  • Computational Validation : Compare experimental XPS binding energies (e.g., Ir 4f₇/₂ ≈ 62–64 eV for Ir(III)) with DFT-calculated values .

Q. What experimental strategies optimize ligand substitution kinetics studies in dipotassium aquapentachloroiridate(2-)?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor millisecond-scale ligand exchange (e.g., Cl⁻ → SCN⁻) under pseudo-first-order conditions.
  • Isotopic Labeling : Use ¹⁸O-enriched H2O to track aqua ligand exchange via mass spectrometry.
  • Variable-Temperature Studies : Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots. Ensure inert atmospheres to prevent oxidation .

Q. How can computational modeling predict the reactivity of dipotassium aquapentachloroiridate(2-) in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ligand substitution or redox processes. Use software like Gaussian or ORCA with LANL2DZ basis sets for Ir.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to account for aqueous environments.
  • Benchmarking : Validate against experimental kinetic data (e.g., rate constants) to refine computational parameters .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing inconsistent spectroscopic data in Ir(III/IV) complexes?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Identify outliers in multivariate datasets (e.g., UV-Vis, IR, XRD).
  • Error-Weighted Fitting : Use tools like OriginLab to fit kinetic models with confidence intervals.
  • Reproducibility Checks : Repeat experiments across multiple batches and instruments. Document metadata (e.g., temperature, humidity) to isolate variability sources .

Q. How should researchers design control experiments to distinguish between ligand-based and metal-centered redox processes?

  • Methodological Answer :

  • Electrochemical Studies : Compare cyclic voltammograms of the complex with free ligands (e.g., Cl⁻, H2O).
  • Spectroelectrochemistry : Correlate redox potentials with spectral changes (e.g., LMCT band shifts).
  • EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Ir(IV) centers) during redox cycling .

Tables for Key Experimental Parameters

Parameter Recommended Conditions Technique Reference
Synthesis Temperature60–80°C (aqueous KCl, N2 atmosphere)Hydrothermal Reactor
XRD Measurementλ = 1.5418 Å (Cu-Kα), 2θ = 5–90°Bruker D8 Advance
UV-Vis Range250–800 nm, 1 cm pathlengthShimadzu UV-2600
ICP-OES CalibrationIr standard in 2% HNO3, 224.268 nm emissionPerkinElmer Optima 8000

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